2-(Iodomethyl)oxirane
Overview
Description
2-(Iodomethyl)oxirane is an organic compound with the chemical formula C₃H₅IO. It is a colorless liquid with a strong odor and is commonly used as an intermediate in chemical synthesis. The compound is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain.
Biochemical Analysis
Biochemical Properties
Iodomethyloxirane plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxide ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins or nucleic acids. This reactivity makes iodomethyloxirane a valuable tool in studying enzyme mechanisms and protein modifications. For instance, it can inhibit enzymes by forming stable adducts with active site residues, thereby providing insights into enzyme function and regulation .
Cellular Effects
Iodomethyloxirane affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell growth and differentiation . Additionally, iodomethyloxirane can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, iodomethyloxirane exerts its effects through covalent binding interactions with biomolecules. The epoxide ring of iodomethyloxirane is highly reactive and can undergo nucleophilic attack by amino acids in proteins, leading to the formation of stable adducts. This covalent modification can result in enzyme inhibition or activation, depending on the site of modification. For example, iodomethyloxirane can inhibit enzymes involved in DNA repair by modifying key residues in the active site, thereby affecting the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodomethyloxirane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that iodomethyloxirane can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For instance, prolonged exposure to iodomethyloxirane can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of iodomethyloxirane vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At high doses, iodomethyloxirane can cause toxic or adverse effects, such as cellular damage or apoptosis. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Iodomethyloxirane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, iodomethyloxirane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, iodomethyloxirane can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of iodomethyloxirane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, iodomethyloxirane can localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Iodomethyl)oxirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by an iodide ion .
Industrial Production Methods: In industrial settings, the production of iodomethyloxirane often involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The reaction typically requires careful control of temperature and pressure, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles, leading to the formation of different products
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions, often using methanol or water as solvents.
Major Products Formed:
From Nucleophilic Substitution: Products such as methyloxirane derivatives.
From Ring-Opening Reactions: Diols or other functionalized compounds depending on the nucleophile used.
Scientific Research Applications
2-(Iodomethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of iodomethyloxirane primarily involves its high reactivity due to the strained three-membered ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Epichlorohydrin: Another three-membered cyclic ether with a chlorine atom instead of iodine.
Oxirane: The simplest member of the oxirane family, with only hydrogen atoms attached to the ring.
Uniqueness: 2-(Iodomethyl)oxirane is unique due to the presence of the iodine atom, which makes it more reactive compared to its chlorine or hydrogen counterparts. This increased reactivity allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
2-(iodomethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBHMPYXXPGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977958 | |
Record name | 2-(Iodomethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-57-7 | |
Record name | Oxirane, (iodomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Iodomethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] details a novel, mild, one-step method for synthesizing β-iodo epoxides, specifically iodomethyloxirane, from corresponding epoxy-alcohols. This method utilizes a zinc salt-modified Mitsunobu halogenation reaction. [] This is significant because it offers a potentially more efficient and scalable alternative to traditional multi-step synthesis routes.
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